3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide
Vue d'ensemble
Description
3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide, also known as AFM13, is a small molecule drug that is being investigated for its potential use in cancer treatment. It is a member of the benzamide class of compounds and has been shown to have promising anti-tumor activity in preclinical studies.
Mécanisme D'action
3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide works by binding to CD16A, a receptor on the surface of immune cells, such as natural killer cells. This binding enhances the ability of these cells to recognize and kill cancer cells. 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide also has direct anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. It has also been shown to have good pharmacokinetic properties, with a half-life of approximately 20 hours in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its ability to enhance the activity of immune cells, which could potentially lead to a more effective immune response against cancer cells. However, a limitation of 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide is that it has only been tested in preclinical studies so far, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide. One direction is to investigate its safety and efficacy in clinical trials in humans. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further research could be done to better understand the mechanism of action of 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide and to identify biomarkers that could predict response to treatment. Overall, 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide shows promise as a potential cancer treatment, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide has been the subject of several preclinical studies investigating its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in vitro and in vivo against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors. 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide has also been shown to enhance the activity of immune cells, such as natural killer cells, in killing cancer cells.
Propriétés
IUPAC Name |
3-acetamido-N-(4-fluorophenyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-10-3-4-12(9-15(10)18-11(2)20)16(21)19-14-7-5-13(17)6-8-14/h3-9H,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRINTAJJQHHWFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.